molecular formula C20H23N3O3S2 B2401737 (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321840-88-3

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2401737
CAS No.: 1321840-88-3
M. Wt: 417.54
InChI Key: HIBXZGUMYWQXEP-QZQOTICOSA-N
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a dimethylsulfamoyl group and a benzo[d]thiazolylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Isopropyl and Methyl Groups: Alkylation reactions are used to introduce the isopropyl and methyl substituents on the benzo[d]thiazole ring.

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides.

    Attachment of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core with dimethylsulfamoyl chloride under basic conditions.

    Formation of the Ylidene Linkage: The final step involves the condensation of the benzo[d]thiazole derivative with the benzamide derivative to form the ylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonamide derivatives

    Substitution: Substituted benzamide or benzo[d]thiazole derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the methyl group on the benzo[d]thiazole ring.

    (E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the isopropyl group on the benzo[d]thiazole ring.

Uniqueness

(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of both isopropyl and methyl groups on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13(2)15-8-11-17-18(12-15)27-20(23(17)5)21-19(24)14-6-9-16(10-7-14)28(25,26)22(3)4/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBXZGUMYWQXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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